molecular formula C15H15N3 B5816388 N-(2-phenylethyl)-1H-benzimidazol-2-amine

N-(2-phenylethyl)-1H-benzimidazol-2-amine

Cat. No.: B5816388
M. Wt: 237.30 g/mol
InChI Key: OWETVOGOOABRTJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1H-benzimidazol-2-amine: is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-phenylethyl group enhances the compound’s potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-phenylethyl)-1H-benzimidazol-2-amine typically begins with 2-phenylethylamine and o-phenylenediamine.

    Reaction Conditions: The reaction involves the condensation of 2-phenylethylamine with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or acetic acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylethyl)-1H-benzimidazol-2-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different functional groups.

    Substitution: It can participate in substitution reactions, where the benzimidazole ring or the phenylethyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles and phenylethyl derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including N-(2-phenylethyl)-1H-benzimidazol-2-amine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of N-alkylated benzimidazole derivatives and found that certain compounds displayed promising activity against the MDA-MB-231 breast cancer cell line. The compound with a heptyl group attached to the N-1 position showed an IC50 value of 16.38 μM, indicating strong antiproliferative activity compared to other derivatives .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundStructureIC50 (μM)Cancer Cell Line
2gHeptyl16.38MDA-MB-231
2dButyl29.39MDA-MB-231
1gAlkyl33.10MDA-MB-231

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like amikacin, suggesting their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
2g8Streptococcus faecalis
2g4Staphylococcus aureus
2g4MRSA
1b64Candida albicans

Antiparasitic Applications

In addition to its anticancer and antimicrobial activities, this compound derivatives have shown promise as antiparasitic agents. A study on related benzimidazole compounds indicated that they possess significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. One derivative exhibited an IC50 value of 3.95 μM against Giardia intestinalis, outperforming the standard drug benznidazole .

Table 3: Antiparasitic Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Parasite
Compound 73.95Giardia intestinalis
Compound 7Not specifiedTrichomonas vaginalis

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

    N-(2-phenylethyl)-1H-benzimidazole: Similar structure but lacks the amine group.

    2-phenylethylamine: Contains the phenylethyl group but lacks the benzimidazole ring.

    Benzimidazole: The parent compound without the phenylethyl group.

Uniqueness: N-(2-phenylethyl)-1H-benzimidazol-2-amine is unique due to the presence of both the benzimidazole ring and the 2-phenylethyl group. This combination enhances its potential for diverse applications in medicinal chemistry and material science. The compound’s ability to undergo various chemical reactions and its biological activity make it a valuable tool in scientific research.

Biological Activity

N-(2-phenylethyl)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article delves into its biological activity, synthesizing data from various research findings, case studies, and evaluations.

Chemical Structure and Properties

This compound features a benzimidazole core with a 2-phenylethyl substituent. This structural modification enhances its biological properties, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or influencing receptor signaling pathways. For instance, it has been identified as a potential inhibitor of certain kinases, which are crucial in cancer progression and other diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study on related benzimidazole derivatives found that compounds similar to this compound showed promising antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others . The mechanism involves apoptosis induction through mitochondrial pathways, leading to cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In various studies, derivatives of benzimidazole have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at minimal inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of the phenylethyl group may enhance membrane permeability, contributing to its efficacy.

Anthelmintic Activity

This compound has been evaluated for its anthelmintic activity. In studies involving Pheretima posthuma (Indian adult earthworms), certain derivatives exhibited paralysis and death of the worms at concentrations lower than traditional anthelmintics like albendazole . This suggests potential applications in treating parasitic infections.

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. Compounds with varied substitutions on the benzimidazole ring demonstrated enhanced anticancer and antimicrobial activities.
    CompoundIC50 (μM)Activity
    2g16.38Antiproliferative
    3a55.11Antibacterial
    3b83.67Antifungal
  • Molecular Docking Studies : Computational studies indicated that this compound binds effectively to target enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure and purity of N-(2-phenylethyl)-1H-benzimidazol-2-amine?

To confirm structure and purity, employ a combination of 1H/13C NMR to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., NH stretches near 3300–3400 cm⁻¹), and mass spectrometry (HRMS or ESI-MS) for molecular weight validation. For purity assessment, HPLC with UV detection or TLC (using silica gel and ethyl acetate/hexane eluents) are standard. Crystallinity can be preliminarily assessed via powder XRD .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves condensation reactions :

React o-phenylenediamine with a substituted carbonyl precursor (e.g., phenethyl isothiocyanate) in acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.

Optimize yields via microwave-assisted synthesis (e.g., 100°C, 30 min) or reflux in polyphosphoric acid (PPA) to enhance cyclization.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (300–400 nm) and track decomposition .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the hydrogen-bonding network of this compound?

  • Use SHELXL for refinement, applying restraints to NH groups located via difference Fourier maps.
  • Analyze hydrogen-bond motifs (e.g., intramolecular N–H⋯N bonds in benzimidazole rings) and compare with similar structures (e.g., N-(4,6-dimethylpyrimidin-2-yl) analogs).
  • Validate thermal parameters (ADPs) to exclude disorder artifacts. Contradictions in bond lengths >0.02 Å warrant re-examining data collection (e.g., low-temperature experiments at 100 K) .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

  • Perform molecular docking (AutoDock Vina, Glide) using kinase crystal structures (e.g., PDB 1ATP for EGFR).
  • Apply density functional theory (DFT) to calculate frontier orbitals (HOMO/LUMO) for reactivity insights.
  • Cross-validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns). Compare results with experimental SPR or ITC data to resolve discrepancies .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Dose-response normalization : Use standardized cell lines (e.g., MCF-7 for anticancer assays) and controls (e.g., doxorubicin).
  • Mechanistic studies : Employ siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) to isolate pathways.
  • Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial MICs, IC50s) to identify outliers due to solvent effects or assay sensitivity .

Q. How can researchers optimize reaction conditions to suppress byproducts in large-scale synthesis?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (p-TsOH vs. ZnCl₂) to minimize impurities (e.g., uncyclized intermediates).
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time.
  • Scale-up considerations : Switch from batch to flow chemistry for improved heat/mass transfer .

Properties

IUPAC Name

N-(2-phenylethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWETVOGOOABRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-phenylethyl)-1H-benzimidazol-2-amine
N-(2-phenylethyl)-1H-benzimidazol-2-amine
N-(2-phenylethyl)-1H-benzimidazol-2-amine
N-(2-phenylethyl)-1H-benzimidazol-2-amine
N-(2-phenylethyl)-1H-benzimidazol-2-amine
N-(2-phenylethyl)-1H-benzimidazol-2-amine

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